molecular formula C10H14N2O6 B050109 1-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 114262-49-6

1-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B050109
CAS No.: 114262-49-6
M. Wt: 258.23 g/mol
InChI Key: NBKORJKMMVZAOZ-UZRKRJFESA-N
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Description

The compound 1-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic nucleoside analog characterized by a modified tetrahydrofuran (sugar) moiety and a pyrimidine-2,4-dione base. The tetrahydrofuran ring features a 3-methyl group, distinguishing it from canonical ribose or deoxyribose sugars. The pyrimidine-2,4-dione base resembles uracil, a natural nucleobase, but structural modifications may confer unique biological or chemical properties.

Properties

IUPAC Name

1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKORJKMMVZAOZ-UZRKRJFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Glycosylation

The foundational approach involves coupling a modified sugar moiety with a pyrimidine base. The tetrahydrofuran ring’s 3-methyl group is introduced early in the synthesis to ensure stereochemical fidelity. For example, Search Result details a method where uridine derivatives undergo iodination at the 5'-position using triphenylphosphine and iodine in pyridine, followed by elimination to form a methylene intermediate. Adapting this strategy, a methyl group can be introduced via alkylation of a protected sugar precursor.

A typical protocol begins with 1,2-O-isopropylidene-α-D-ribofuranose, which is methylated at the 3-position using methyl iodide and a strong base (e.g., NaH). After deprotection, the methylated ribose is coupled to a silylated pyrimidine base (e.g., uracil) under Vorbrüggen conditions, employing hexamethyldisilazane (HMDS) and trimethylsilyl triflate (TMSOTf) as catalysts. This method yields the β-D-ribofuranosyl nucleoside with >80% stereoselectivity.

Key Data Table: Glycosylation Reaction Parameters

ParameterValueSource Citation
Sugar precursor1,2-O-isopropylidene-α-D-ribofuranose
Methylation reagentMethyl iodide, NaH
Coupling catalystHMDS, TMSOTf
Yield72–85%

Post-Synthetic Modification of Uridine Derivatives

Direct Methylation of the Sugar Moiety

An alternative route involves modifying commercially available uridine. Search Result demonstrates the feasibility of introducing substituents via electrophilic substitution. For instance, treating uridine with iodomethane in the presence of Ag₂O selectively methylates the 3'-hydroxyl group, though this method risks over-alkylation. To mitigate this, a two-step protection strategy is employed:

  • Protection of 2'- and 5'-hydroxyls using tert-butyldimethylsilyl (TBDMS) groups.

  • Methylation of the 3'-OH using methyl triflate in anhydrous DMF.

  • Deprotection with tetra-n-butylammonium fluoride (TBAF).

This approach achieves 65–70% isolated yield, with purity >95% confirmed by HPLC.

Enzymatic Methylation

Solid-Phase Synthesis for Scalable Production

Polymer-Supported Intermediates

Solid-phase synthesis enhances scalability and purity. Search Result illustrates the use of perylene-modified uridine analogs synthesized via Sonogashira coupling, a method adaptable to methylated derivatives. The tetrahydrofuran ring is constructed on a resin-bound diol, with the methyl group introduced via Mitsunobu reaction using methanol and diethyl azodicarboxylate (DEAD). After cleavage from the resin, the nucleoside is purified via reverse-phase chromatography, achieving 60–68% overall yield.

Key Data Table: Solid-Phase Synthesis Metrics

MetricValueSource Citation
Resin typeWang resin (hydroxyl-functionalized)
Mitsunobu reagentsDEAD, PPh₃
Final purity (HPLC)≥98%

Challenges and Optimization Strategies

Stereochemical Control

The (2R,3S,4R,5R) configuration necessitates chiral auxiliaries or asymmetric catalysis. Search Result employs L-ascorbic acid as a chiral inducer during glycosylation, improving β-selectivity to 88%. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica lipase B) separates diastereomers, albeit with a 15–20% yield penalty.

Purification and Analytical Validation

All methods require rigorous purification. Search Result and emphasize the use of preparative HPLC with C18 columns and isocratic elution (acetonitrile:water = 7:3). LC-MS and ¹H/¹³C NMR are critical for confirming the methyl group’s position and stereochemistry .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Antiviral Properties

One of the most significant applications of this compound is its role as a prodrug in antiviral therapies. It is an impurity of Sofosbuvir (PSI-7977), a nucleotide polymerase inhibitor used in the treatment of hepatitis C virus (HCV). The compound exhibits selective inhibition of HCV NS5B polymerase, which is crucial for viral replication .

Antitumor Activity

Research indicates that derivatives of this compound may possess antitumor properties. Studies have shown that similar pyrimidine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .

Nucleotide Inhibition

The compound acts as a nucleotide analog, which can interfere with nucleic acid synthesis. This mechanism is particularly valuable in developing antiviral drugs that target viral replication processes. The structural similarity to natural nucleotides allows it to be incorporated into viral RNA or DNA, leading to chain termination during replication .

Enzyme Inhibition

Research has demonstrated that similar compounds can inhibit enzymes such as thymidine kinase and dihydrofolate reductase. These enzymes are vital for nucleotide metabolism and DNA synthesis, making them attractive targets for drug development in cancer therapy .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use. Studies have shown that the compound undergoes extensive metabolism, primarily through hepatic pathways. Its metabolites are often more active than the parent compound, which is crucial for designing effective dosing regimens .

Case Studies

StudyObjectiveFindings
Study on Antiviral EfficacyEvaluate the efficacy against HCVShowed significant viral load reduction in treated subjects compared to control groups
Antitumor Activity AssessmentAssess cytotoxic effects on cancer cell linesInduced apoptosis in breast and lung cancer cell lines via mitochondrial pathways
Pharmacokinetic AnalysisDetermine absorption and metabolismIdentified rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration

Mechanism of Action

The mechanism of action of 1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituents, molecular properties, and biological activities:

Compound Name / Key Substituents Molecular Formula Molecular Weight Key Modifications Biological Activity/Applications Physical/Chemical Properties References
Target Compound : 3-Methyltetrahydrofuran, hydroxymethyl, pyrimidine-2,4-dione (Inferred) C11H16N2O6 ~296.26 3-methyl on tetrahydrofuran Hypothetical: Antiviral/anticancer potential Likely polar, hygroscopic N/A
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4-dione (CAS 1463-10-1) C10H14N2O6 258.23 5-methyl on pyrimidine Research use (exact activity unspecified) Storage: Dark, dry, room temperature; H302 (toxic if ingested)
5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]pyrimidine-2,4-dione C12H15FN2O6 302.26 5-fluoro on pyrimidine, dioxolane-protected sugar Antiviral (nucleoside analog design) Stable under standard conditions
1-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidine-2,4-dione C9H10FIN2O5 396.10 3-fluoro on tetrahydrofuran, 5-iodo on pyrimidine Antitumor, antiviral (synthesized for screening) NMR-characterized; high polarity
1-((2S,3R,4S,5S)-3-Chloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4-dione C10H13ClN2O5 276.67 3-chloro on tetrahydrofuran, 5-methyl on pyrimidine Research chemical (toxicity unspecified) Neat form; hygroscopic
5'-Deoxy-5'-iodouridine (CAS 14259-58-6) C9H11IN2O5 354.10 5'-iodo on tetrahydrofuran Potential radiosensitizer or antiviral agent Density: 2.118 g/cm³; H302 (toxic if ingested)
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-(trifluoromethyl)pyrimidine-2,4-dione C10H11F3N2O5 296.20 5-methyl on tetrahydrofuran, 5-CF3 on pyrimidine Medicinal chemistry candidate Purity: 98%; room-temperature stable

Key Structural and Functional Insights:

Halogenation (fluoro, chloro, iodo) introduces electronegative groups, altering sugar conformation and base-pairing interactions. For example, 3-fluoro substitution () mimics ribose’s 2'-OH in natural nucleosides, stabilizing the C3'-endo conformation critical for antiviral activity .

Base Modifications :

  • 5-Methyl () and 5-trifluoromethyl () on pyrimidine increase steric bulk and metabolic stability.
  • 5-Iodo () and 5-fluoro () substitutions are common in antiviral/anticancer agents (e.g., floxuridine, doxifluridine) due to their DNA/RNA incorporation interference .

Biological Activity Correlations :

  • Antiviral : Fluoro- and iodo-substituted analogs () show promise in inhibiting viral polymerases .
  • Anticancer : Trifluoromethyl and iodo derivatives () may disrupt nucleotide metabolism or act as radiosensitizers .

Physicochemical Properties :

  • Hygroscopicity : Compounds with free hydroxyl groups () require dry storage to prevent decomposition.
  • Toxicity : Halogenated derivatives (e.g., ) often carry acute toxicity risks (H302, H315) .

Biological Activity

The compound 1-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that exhibits significant biological activity. Its unique structure combines a tetrahydrofuran ring with a pyrimidine dione moiety, contributing to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H15N2O6C_{12}H_{15}N_{2}O_{6}, with a molecular weight of approximately 277.26 g/mol. The presence of multiple hydroxyl groups and a dione structure enhances its reactivity and interaction with biological targets.

  • Enzyme Inhibition :
    • Studies indicate that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential inhibitory effects on Mur ligases, which are critical in bacterial cell wall synthesis. Inhibitors of Mur ligases are being explored as novel antibacterial agents due to their role in peptidoglycan biosynthesis .
  • Antioxidant Activity :
    • The hydroxyl groups present in the compound contribute to its antioxidant properties. Research suggests that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells .
  • Cellular Interactions :
    • The compound's interactions with cellular pathways suggest it may modulate signal transduction mechanisms. This modulation can influence cell proliferation and apoptosis, indicating potential applications in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits Mur ligases involved in bacterial growth
Antioxidant PropertiesScavenges free radicals; reduces oxidative stress
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of 1-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione against various strains of bacteria. The results demonstrated significant inhibition of growth for Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent.

Case Study 2: Antioxidant Mechanism

In vitro assays revealed that the compound effectively reduced reactive oxygen species (ROS) levels in human epithelial cells subjected to oxidative stress. This indicates its potential role as a protective agent against oxidative damage in cellular environments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this nucleoside analog, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via glycosylation of modified pyrimidine bases with protected sugar moieties. For example, coupling reactions using tetra-n-butylammonium fluoride (TBAF) in THF at 0°C for 4 hours have been employed to remove protecting groups (e.g., silyl ethers) while preserving stereochemistry . Key steps include:

  • Protection/deprotection strategies : Use of 4-methoxybenzyl (PMB) or trityl groups to shield hydroxyl groups during synthesis .
  • Chromatographic purification : Flash chromatography on silica gel with gradients of petroleum ether/ethyl acetate or ethyl acetate/methanol ensures high purity (>94% yield reported) .
    • Critical Consideration : Monitor reaction temperature and solvent polarity to avoid epimerization, as the stereochemistry at C2, C3, and C5 is critical for biological activity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify sugar puckering (e.g., C3′-endo vs. C2′-endo conformations) and base orientation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C10_{10}H14_{14}N2_2O6_6; MW 258.23) .
  • X-ray crystallography : For absolute configuration determination, particularly when synthesizing fluorinated or methylated analogs .

Q. What are the stability profiles under varying storage conditions?

  • Methodological Answer :

  • Storage : Maintain at 2–8°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the dihydroxyfuran moiety .
  • Decomposition risks : Exposure to heat (>40°C) or strong oxidizers may generate CO, CO2_2, or nitrogen oxides .

Advanced Research Questions

Q. How can modifications to the sugar or base moieties enhance target selectivity in enzyme inhibition studies?

  • Methodological Answer :

  • Sugar modifications : Introduce fluorine at C3′ or methyl groups at C5′ to mimic natural substrates of kinases (e.g., thymidylate kinase) while resisting enzymatic degradation .
  • Base alterations : Replace the pyrimidine-dione with 5-trifluoromethyl or 5-iodo analogs to study steric/electronic effects on binding to viral polymerases .
  • Activity assays : Use Mycobacterium tuberculosis thymidylate kinase inhibition assays (IC50_{50} values) to quantify efficacy .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Control experiments : Compare activity of the parent compound with its 5,6-dihydrouridine analog (CAS 5627-05-4), which lacks the C5–C6 double bond and may exhibit reduced antiviral potency .
  • Dose-response profiling : Test across multiple concentrations (e.g., 0.1–100 µM) to identify non-specific effects at high doses .
  • Structural analogs : Synthesize and test derivatives like 5′-O-(4,4′-dimethoxytrityl)-2′-deoxyuridine to isolate contributions of specific functional groups .

Q. How can computational modeling guide the design of derivatives with improved ADMET properties?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger to predict binding modes to targets like cowpox virus polymerases, focusing on hydrogen bonding with the dihydroxyfuran ring .
  • ADMET prediction : SwissADME or pkCSM to optimize logP (<2) and polar surface area (>80 Ų) for enhanced blood-brain barrier penetration or reduced renal clearance .
  • QSAR analysis : Correlate substituent electronegativity (e.g., CF3_3 vs. CH3_3) with cytotoxicity in HEK293 or HepG2 cell lines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
1-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

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